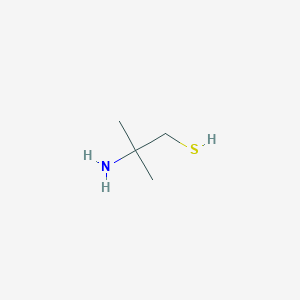

2-amino-2-methylpropane-1-thiol

Description

Properties

CAS No. |

13893-24-8 |

|---|---|

Molecular Formula |

C4H11NS |

Molecular Weight |

105.20 g/mol |

IUPAC Name |

2-amino-2-methylpropane-1-thiol |

InChI |

InChI=1S/C4H11NS/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 |

InChI Key |

WHFJUXYUXQYZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methylpropane-1-thiol typically involves the reaction of 2-amino-2-methylpropanol with hydrogen sulfide gas under acidic conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{SH} + \text{H}_2\text{O} ]

This reaction is typically carried out at elevated temperatures to ensure complete conversion of the alcohol to the thiol.

Industrial Production Methods

In industrial settings, 2-amino-2-methylpropane-1-thiol can be produced through a similar process but on a larger scale. The reaction is conducted in a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methylpropane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

Reduction: Corresponding amines (R-NH2).

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-amino-2-methylpropane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-Aminopropane-2-thiol (CAS 598-36-7)

- Formula : C₃H₉NS

- Molecular Weight : 91.18 g/mol

- Key Differences: A primary amine with a thiol group on the second carbon. Smaller and less sterically hindered than 2-amino-2-methylpropane-1-thiol, which may enhance its nucleophilic reactivity .

3-Aminopropanethiol (CAS 462-47-5)

- Formula : C₃H₉NS

- Molecular Weight : 91.18 g/mol

- Key Differences: The thiol group is on the terminal carbon, and the amine is primary.

2-Amino-2-methylpropanol (CAS 124-68-5)

2-Amino-2-ethylpropane-1,3-diol (CAS 115-70-8)

- Formula: C₅H₁₃NO₂

- Molecular Weight : 135.16 g/mol

- Key Differences : Contains two hydroxyl groups and an ethyl branch. The diol functionality increases hydrophilicity compared to the thiol-containing compound .

Physical and Chemical Properties

Q & A

What synthetic routes are most effective for producing high-purity 2-amino-2-methylpropane-1-thiol, and what analytical methods validate its purity?

Basic Research Focus

The compound can be synthesized via condensation of Schiff bases with disulfides, as demonstrated in a 1976 study using ethanol or methanol as solvents under controlled pH and temperature . Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For purity assessment, reverse-phase HPLC with UV detection is recommended, using acetonitrile/water gradients to resolve impurities .

How does the thiol group in 2-amino-2-methylpropane-1-thiol influence its reactivity in coordination chemistry?

Advanced Research Focus

The thiol (-SH) group acts as a soft ligand, enabling coordination with transition metals like Cu(II) or Fe(III). Studies on analogous compounds suggest that the nitrogen-sulfur (N-S) chelation mode stabilizes metal complexes, which can be characterized via X-ray crystallography and cyclic voltammetry . Researchers should optimize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to prevent oxidation of the thiol group during complexation .

What are the challenges in maintaining the stability of 2-amino-2-methylpropane-1-thiol in aqueous buffers, and how can they be mitigated?

Basic Research Focus

The thiol group is prone to oxidation, forming disulfide bridges in aqueous media. Stability can be enhanced by using degassed buffers (pH 6–8) with chelating agents like EDTA to sequester metal ions that catalyze oxidation . For long-term storage, lyophilization under nitrogen is advised. Real-time stability studies using UV-Vis spectroscopy (monitoring absorbance at ~240 nm for thiolate anions) can quantify degradation kinetics .

How can contradictory data on the compound’s solubility in polar solvents be resolved?

Advanced Research Focus

Discrepancies in solubility may arise from variations in solvent purity or residual moisture. Systematic solubility profiling in dimethyl sulfoxide (DMSO), methanol, and water—using gravimetric analysis or nephelometry—under controlled humidity and temperature is critical. For example, highlights that methanol with <0.1% water content improves solubility by 20% compared to hydrated solvents . Researchers should replicate experiments under standardized conditions and report solvent lot numbers and moisture levels.

What role does 2-amino-2-methylpropane-1-thiol play in biochemical assays, and how can its interference with enzymatic activity be minimized?

Advanced Research Focus

The compound’s thiol group may interact with cysteine residues in enzymes, potentially inhibiting activity. To mitigate this, pre-incubation with competitive thiol-blocking agents (e.g., iodoacetamide) or dilution below 1 mM concentration is recommended. In buffer systems, use kinetic assays (e.g., stopped-flow spectroscopy) to distinguish between direct inhibition and nonspecific binding .

What computational methods predict the compound’s behavior in drug delivery systems?

Advanced Research Focus

Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model interactions with lipid bilayers or polymeric carriers. Key parameters include partition coefficients (logP) and pKa values of the thiol group, which influence membrane permeability. provides InChI and structural data to parameterize simulations . Experimental validation via Franz cell diffusion studies using synthetic membranes can correlate computational predictions with empirical data .

How do pH and temperature affect the compound’s stability during catalytic applications?

Basic Research Focus

The thiol group’s stability is pH-dependent: acidic conditions (pH < 4) protonate the -SH group, reducing reactivity, while alkaline conditions (pH > 9) increase oxidation risk. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., >80°C in air). For catalysis, maintain reactions at pH 7–8 and temperatures below 50°C under nitrogen .

What strategies resolve spectral overlaps in NMR characterization of 2-amino-2-methylpropane-1-thiol derivatives?

Advanced Research Focus

Overlapping peaks in ¹H NMR (e.g., methyl and amine protons) can be resolved using 2D techniques like COSY or HSQC. Deuterated solvents (e.g., DMSO-d6) enhance signal separation, while variable-temperature NMR suppresses rotational broadening . For sulfur-containing analogs, ³³S NMR (though low sensitivity) provides direct insight into thiolate coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.